8-Hydroxy Aliskiren-d3 Fumarate (2:1) is a deuterated derivative of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. This compound is categorized under stable isotope-labeled compounds, which are essential for various scientific applications, including pharmacokinetic studies and metabolic research. The molecular formula of 8-Hydroxy Aliskiren-d3 Fumarate is , with a molecular weight of approximately 1263.68 g/mol .
8-Hydroxy Aliskiren-d3 Fumarate is synthesized as a stable isotope-labeled compound, which means it contains deuterium atoms instead of regular hydrogen. This labeling allows for enhanced tracking and analysis in biological systems. The compound is classified within the broader category of renin inhibitors, specifically targeting the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation .
The synthesis of 8-Hydroxy Aliskiren-d3 Fumarate typically involves several steps, including the modification of the parent compound, Aliskiren. The process may include:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are often employed to analyze the product and confirm its structure .
The molecular structure of 8-Hydroxy Aliskiren-d3 Fumarate can be represented using various notations:
N[C@H]([C@@H](O)C[C@@H](C(C)C)C(NCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(N)=O)=O)C[C@@H](C(C)C)C(O)C1=CC(OCCCOC)=C(OC)C=C1.OC(/C=C/C(O)=O)=O.N[C@H]([C@@H](O)C[C@@H](C(C)C)C(NCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(N)=O)=O)C[C@@H](C(C)C)C(O)C2=CC(OCCCOC)=C(OC)C=C2
.The accurate mass of 8-Hydroxy Aliskiren-d3 Fumarate is reported as 1262.86 g/mol, with a molecular weight of 1263.68 g/mol . The compound features multiple functional groups that contribute to its biological activity.
8-Hydroxy Aliskiren-d3 Fumarate undergoes various chemical reactions typical for amides and esters. These may include hydrolysis under acidic or basic conditions, which can lead to the release of the parent amine or carboxylic acid components.
The reactivity profile of this compound can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to monitor reaction progress and product formation.
The mechanism of action for 8-Hydroxy Aliskiren-d3 Fumarate mirrors that of its parent compound, Aliskiren. It acts as a direct renin inhibitor:
Data indicate that this mechanism effectively lowers blood pressure in hypertensive models through both direct inhibition and downstream effects on the renin-angiotensin-aldosterone system .
8-Hydroxy Aliskiren-d3 Fumarate has significant applications in scientific research:
This compound's unique properties make it valuable for researchers investigating hypertension and related cardiovascular conditions .
The molecular formula of 8-Hydroxy Aliskiren-d3 Fumarate (2:1) is C₆₄H₉₈D₁₂N₆O₁₈, with a molecular weight of 1,263.68 g/mol [1]. This compound features strategic deuterium (D) labeling at six methyl positions, where twelve hydrogen atoms are replaced by deuterium (D₁₂), resulting in six CD₃ groups. The isotopic labeling occurs at the tert-butyl moiety of the carbamoyl group (specifically, at the 2,2-dimethyl-3-aminopropyl side chain) [1] [6]. This modification creates a mass shift of +6 Da compared to the non-deuterated analogue (8-Hydroxy Aliskiren Fumarate) and +18 Da relative to the parent Aliskiren molecule.
The fumarate counterion exists in a 2:1 stoichiometric ratio, where two molecules of 8-Hydroxy Aliskiren-d3 associate with one molecule of fumaric acid (C₄H₄O₄). This salt configuration enhances crystalline stability and influences solubility [1] [4]. The deuterium labeling serves critical roles in:
Table 1: Isotopic Comparison of Aliskiren Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Features |
---|---|---|---|
Aliskiren (free base) | C₃₀H₅₃N₃O₆ | 551.77 | No deuterium |
8-Hydroxy Aliskiren Fumarate (2:1) | 2(C₃₀H₅₃N₃O₇)·C₄H₄O₄ | 1,251.61 | Hydroxylation at C8 |
8-Hydroxy Aliskiren-d3 Fumarate (2:1) | C₆₄H₉₈D₁₂N₆O₁₈ | 1,263.68 | Hydroxylation + six CD₃ groups |
8-Hydroxy Aliskiren-d3 retains the complex stereochemistry of the parent aliskiren molecule, featuring four chiral centers with defined S-configurations at positions 2, 4, 5, and 7 [1] [4] [10]. The IUPAC name explicitly denotes these stereocenters as (2S,4S,5S,7S)-configuration [1]. The hydroxylation at the C8 position introduces a fifth stereocenter, though its specific configuration (R or S) is not explicitly detailed in available sources. Nevertheless, this modification does not alter the existing chiral centers.
The stereochemical integrity is critical for renin binding, as confirmed by:
[C@H]
, [C@@H]
) at all chiral centers [1] [4]. Deuterium labeling at the tert-butyl group (non-chiral site) preserves the spatial orientation of pharmacophores. Table 2: Chiral Centers in 8-Hydroxy Aliskiren-d3
Chiral Center Position | Configuration | Functional Role |
---|---|---|
C2 | S | Hydrophobic interaction with S1 pocket |
C4 | S | Hydrogen bonding with renin’s catalytic aspartates |
C5 | S | Anchors amino group for salt bridge formation |
C7 | S | Positions hydroxyphenyl group for S3β binding |
C8 (hydroxylated) | Undefined | Potential impact on membrane permeability |
8-Hydroxy Aliskiren-d3 Fumarate (2:1) is supplied as a crystalline solid in "neat" format [1] [4]. The 2:1 salt stoichiometry promotes crystalline lattice formation through:
While X-ray diffraction data is unavailable in the provided sources, the fumarate counterion typically induces crystallinity in pharmaceuticals due to its rigid trans-alkene structure. The term "neat" implies high purity (>95%) but does not specify polymorphic forms [1] [4] [6]. Key implications of crystallinity include:
Structurally, 8-Hydroxy Aliskiren-d3 diverges from Aliskiren Hemifumarate in two key aspects:
Table 3: Structural and Property Comparison with Parent Compound
Property | Aliskiren Hemifumarate | 8-Hydroxy Aliskiren-d3 Fumarate (2:1) | Functional Impact |
---|---|---|---|
Core Structure | C₃₀H₅₃N₃O₆·0.5C₄H₄O₄ | C₆₄H₉₈D₁₂N₆O₁₈ | Deuterium enables MS tracking |
Molecular Weight | 609.74 (salt) | 1,263.68 | Mass shift for analytical detection |
Key Modifications | None | C8-OH + six CD₃ groups | Alters metabolism without affecting binding |
Fumarate Ratio | 1:0.5 (hemifumarate) | 2:1 (full fumarate) | Influences crystallinity and solubility |
Primary Application | Hypertension treatment | Metabolic tracer | Non-therapeutic research use [1] [4] |
The fumarate stoichiometry differs significantly: Aliskiren typically forms a hemifumarate (1:0.5 ratio), whereas 8-Hydroxy Aliskiren-d3 adopts a 2:1 salt. This change increases the ionic character, potentially improving crystalline stability but reducing solubility [1] [4]. The deuterium labels serve as non-perturbing probes in mass spectrometry, while the C8 hydroxylation mimics a primary oxidative metabolite observed in vivo [1] [6].
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8